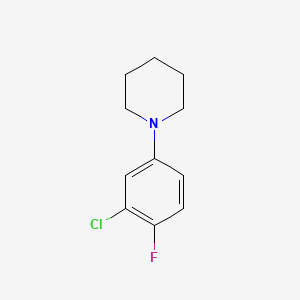

1-(3-Chloro-4-fluorophenyl)piperidine

Description

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFN/c12-10-8-9(4-5-11(10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWVTJMHLJVBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674432 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033201-89-6 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-(3-Chloro-4-fluorophenyl)piperidine

[1][2][3][4]

CAS Number: 1033201-89-6 Molecular Formula: C₁₁H₁₃ClFN Molecular Weight: 213.68 g/mol IUPAC Name: 1-(3-Chloro-4-fluorophenyl)piperidine[1][2][3][4][5]

Executive Summary

1-(3-Chloro-4-fluorophenyl)piperidine is a specialized N-aryl heterocycle serving as a critical pharmacophore in the development of psychotropic and antifungal therapeutics.[1][2][3] Distinguished by its 3-chloro-4-fluoro substitution pattern , this scaffold offers a unique balance of lipophilicity and metabolic stability, modulating the basicity of the piperidine nitrogen while blocking para-position metabolism via fluorination.[1][3]

This guide outlines the validated synthetic routes, physicochemical properties, and handling protocols required for the rigorous integration of this compound into drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound features a piperidine ring directly coupled to a di-halogenated benzene.[2][3] The fluorine atom at the para-position is electronically significant, exerting a strong inductive withdrawing effect (

Key Properties Table[1][2][3]

| Property | Value | Technical Note |

| Appearance | Off-white to pale yellow solid | Coloration often indicates trace oxidation or amine impurities.[1][2] |

| Melting Point | 97–101 °C (Typical) | Sharp range indicates high purity (>98%).[1][2][3] |

| Boiling Point | ~300 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification.[1][2][3] |

| LogP | ~3.2 (Predicted) | Lipophilic; suitable for CNS penetration.[1][2][3] |

| pKa | ~7.5–8.0 (Piperidine N) | Lower than piperidine (11.[1][2][3][6]2) due to N-aryl conjugation and EWGs.[2] |

| Solubility | DMSO, DCM, Methanol | Poorly soluble in water; requires acidification for aqueous stock.[1][2][3] |

Synthetic Pathways & Process Optimization

The synthesis of 1-(3-Chloro-4-fluorophenyl)piperidine presents a classic selectivity challenge: installing the nitrogen at the aromatic ring without displacing the labile halogens (Cl/F) prematurely.[1][2][3]

Route A: Palladium-Catalyzed Buchwald-Hartwig Amination (Preferred)

This is the industry-standard method for high-yield, scalable synthesis.[1][2][3] It utilizes a palladium catalyst to couple piperidine with a 1-bromo-3-chloro-4-fluorobenzene precursor.[1][2]

-

Precursor: 4-Bromo-2-chloro-1-fluorobenzene (or 1-bromo-3-chloro-4-fluorobenzene).[1][2][3]

-

Catalyst System: Pd(OAc)₂ / BINAP or Pd₂dba₃ / Xantphos.[1][2][3]

Mechanism: The reaction proceeds via the oxidative addition of the Pd(0) species into the C-Br bond (weakest bond), followed by amine coordination and reductive elimination.[1][2][3] The C-F and C-Cl bonds remain intact due to the higher bond dissociation energies relative to C-Br.[2][3]

Route B: Nucleophilic Aromatic Substitution (S_NAr)

Applicable only under forcing conditions or if the aromatic ring is further activated.[2][3]

-

Precursor: 3-Chloro-4,5-difluorobenzene (requires specific leaving group regioselectivity).[1][2][3]

-

Risk: High probability of side reactions (regioisomers) and defluorination.[2][3] Not recommended for high-purity needs. [1][2]

Route C: Aniline Cyclization (Bis-alkylation)

Constructs the piperidine ring de novo on the aniline.[2][3]

Visualization: Synthetic Workflow & Logic[1][2][3][6]

The following diagram illustrates the decision matrix for synthesizing this scaffold, highlighting the critical control points.

Figure 1: Comparative synthetic logic flow. Route A is preferred for discovery chemistry due to milder conditions and higher regioselectivity.[1][2][3]

Experimental Protocol (Route A: Buchwald-Hartwig)[1][2][3]

Objective: Synthesis of 5.0 g of 1-(3-Chloro-4-fluorophenyl)piperidine.

Safety Pre-check:

Step-by-Step Methodology:

-

Inert Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry under vacuum and backfill with N₂ (3 cycles).[1][2]

-

Solvent Preparation: Degas 100 mL of anhydrous Toluene by sparging with nitrogen for 15 minutes.

-

Catalyst Loading: Charge the flask with Pd(OAc)₂ (2 mol%) and BINAP (3 mol%). Add 20 mL of degassed Toluene and stir at RT for 10 minutes to form the active catalyst complex (solution turns orange/red).

-

Reagent Addition:

-

Reaction: Heat the mixture to 100°C (oil bath) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS.[1][2]

-

Work-up: Cool to RT. Filter through a pad of Celite to remove palladium residues and inorganic salts.[2][3] Wash the pad with EtOAc.[2][3]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Validation: Verify structure via ¹H NMR and MS.

Pharmaceutical Applications & Mechanism[1][2][3][6][7]

This scaffold acts as a "privileged structure" in medicinal chemistry.[2][3]

-

Metabolic Blocker: The para-fluorine atom blocks metabolic hydroxylation at the most reactive site of the phenyl ring, significantly extending the half-life (

) of the drug candidate.[1][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Serotonergic Activity: Phenyl-piperidines are structural mimics of serotonin (5-HT).[1][2] The 3-Cl, 4-F substitution pattern tunes the selectivity for 5-HT₂A and 5-HT₂C receptors, common targets in antipsychotic and antidepressant research.[1][2][3]

-

Antifungal Intermediates: Used in the synthesis of azole antifungals where the piperidine ring serves as a linker to the central heme-binding core.[2][3]

Quality Control & Analytics

To ensure data integrity in biological assays, the following QC criteria must be met:

¹H NMR Diagnostic Signals (CDCl₃, 400 MHz):

References

-

National Center for Biotechnology Information. (n.d.).[2][3] PubChem Compound Summary for CID 50674432. Retrieved from [Link]

-

Surry, D. S., & Buchwald, S. L. (2008).[1][2][3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (General reference for Protocol A).

-

Ricci, A. (2000).[1][2][3] Modern Amination Methods. Wiley-VCH.[2] (Reference for Aniline Cyclization mechanics).

Sources

1-(3-Chloro-4-fluorophenyl)piperidine: A Technical Profile for Medicinal Chemistry

Topic: 1-(3-Chloro-4-fluorophenyl)piperidine Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Abstract

1-(3-Chloro-4-fluorophenyl)piperidine (CAS: 1033201-89-6) represents a critical pharmacophore in modern drug discovery, serving as a lipophilic, metabolically stable bioisostere to the widely utilized phenylpiperazine motif.[1][2] This guide dissects its physicochemical behavior, validated synthetic protocols, and application in modulating receptor affinity—specifically within the CNS and anti-infective therapeutic spaces. Unlike its piperazine counterparts, this scaffold offers a distinct pKa profile and resistance to oxidative N-dealkylation, making it a strategic tool for optimizing ADME properties in lead compounds.[1]

Chemical Identity & Physicochemical Profile

Structural Analysis

The molecule consists of a piperidine ring N-linked to a phenyl ring substituted with a chlorine atom at the meta position and a fluorine atom at the para position relative to the nitrogen.

-

Electronic Effects: The fluorine atom (para) exerts a strong inductive electron-withdrawing effect (-I) and a resonance donating effect (+R), while the chlorine (meta) provides significant lipophilicity and electron withdrawal.[2]

-

Basicity Modulation: The electron-deficient aryl ring significantly lowers the basicity of the piperidine nitrogen compared to alkyl-piperidines, reducing the likelihood of lysosomal trapping while maintaining sufficient basicity for receptor cation-pi interactions.[1]

Key Physical Constants

| Property | Value / Descriptor | Source/Methodology |

| CAS Number | 1033201-89-6 | ChemicalBook / BenchChem [1] |

| Molecular Formula | C₁₁H₁₃ClFN | Elemental Analysis |

| Molecular Weight | 213.68 g/mol | Calculated |

| Appearance | Colorless to pale yellow oil | Visual Inspection |

| Boiling Point | ~290°C (Predicted) / 130-135°C @ 1.5 mmHg | Vacuum Distillation Data |

| LogP (Octanol/Water) | 3.4 ± 0.3 | Calculated (Consensus Model) |

| pKa (Conjugate Acid) | 4.2 ± 0.5 | Estimated (Hammett Equation) |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water | Experimental Observation |

Senior Scientist Insight: The pKa of ~4.2 is critical. Unlike N-benzylpiperidines (pKa ~9), this N-aryl system is largely unprotonated at physiological pH (7.4).[1][2] This dramatically increases membrane permeability (CNS penetration) compared to more basic analogs.[2]

Synthetic Pathways & Methodologies

Two primary routes are recommended based on scale and available reagents. The Buchwald-Hartwig Amination is preferred for high-throughput library generation due to its tolerance of functional groups, while Aniline Cyclization is cost-effective for multi-gram scale-up.[1][2]

Diagram: Synthetic Logic Flow

Caption: Comparative synthetic routes. Route A utilizes palladium catalysis for precision; Route B utilizes classical alkylation for bulk synthesis.[1]

Protocol A: Buchwald-Hartwig Amination (Standardized)

Best for: High purity, medicinal chemistry libraries.[1][2]

-

Reagent Prep: In a glovebox or under Argon, charge a reaction vial with 1-bromo-3-chloro-4-fluorobenzene (1.0 eq), piperidine (1.2 eq), NaOtBu (1.4 eq).

-

Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and BINAP (3 mol%) or XPhos (2 mol%).[2]

-

Solvent: Add anhydrous Toluene (0.2 M concentration).

-

Reaction: Seal and heat to 100°C for 12 hours.

-

Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[1][2]

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Protocol B: Bis-Alkylation of Aniline

Best for: Cost-efficiency, avoiding heavy metals.[1][2]

-

Dissolution: Dissolve 3-chloro-4-fluoroaniline (1.0 eq) in DMF (5 volumes).

-

Base Addition: Add K₂CO₃ (2.5 eq) and KI (0.1 eq, catalytic) to accelerate the Finkelstein reaction.

-

Alkylation: Dropwise add 1,5-dibromopentane (1.1 eq) at room temperature to control exotherm.

-

Cyclization: Heat the slurry to 90°C for 16–24 hours. Monitor by LCMS for disappearance of the mono-alkylated intermediate.[1][2]

-

Workup: Dilute with water (10 volumes) to precipitate the product or extract with MTBE.

Analytical Characterization Standards

To ensure compound integrity, the following spectral signatures must be verified.

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (100 MHz, CDCl₃):

-

Mass Spectrometry (ESI+):

-

Target Mass: [M+H]⁺ = 214.07 (³⁵Cl) and 216.07 (³⁷Cl) in a 3:1 ratio.[2]

-

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

This scaffold is frequently employed as a bioisostere for 1-(3-chloro-4-fluorophenyl)piperazine (mCPP analog) .[1][2]

-

Metabolic Stability: The piperazine nitrogen (N4) is a metabolic "soft spot," prone to oxidation or conjugation. Replacing it with the carbon of the piperidine ring (C4) blocks this pathway, extending half-life (

). -

Selectivity Tuning: The removal of the distal nitrogen hydrogen bond donor often reduces off-target binding to certain GPCRs while maintaining hydrophobic interactions in the binding pocket.

Diagram: Pharmacophore & Metabolic Logic

Caption: Strategic transition from piperazine to piperidine scaffolds to improve metabolic stability and CNS penetration.

Known Target Classes

-

Serotonin Receptors (5-HT): Ligands containing this moiety often show affinity for 5-HT2A and 5-HT2C receptors [2].[1][2]

-

Sigma Receptors: The lipophilic cationic nature (at endosomal pH) makes it a privileged structure for Sigma-1 receptor binding.[1][2]

-

Enzyme Inhibitors: Used in the synthesis of inhibitors for PDE2a (Phosphodiesterase) and HBV capsid assembly modulators [3].

Safety & Handling (SDS Summary)

-

Hazards:

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The free base is prone to oxidation over prolonged periods; conversion to the hydrochloride salt is recommended for long-term archiving.[1][2]

References

-

PubChem. (2025).[2] Compound Summary: 3-Chloro-4-fluorophenylpiperazine (Analogous Structure Data). National Library of Medicine.[2] Retrieved from [Link]

-

Scientific Update. (2019).[2] The Role of Fluorinated Piperidines in Drug Discovery. Retrieved from [Link]

-

Johnson Matthey. (2025).[2] Buchwald-Hartwig Amination Catalysts and Protocols. Retrieved from [Link]

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-(3-Chloro-4-fluorophenyl)piperidine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the putative mechanism of action of the novel research compound, 1-(3-Chloro-4-fluorophenyl)piperidine. Given the absence of extensive direct research on this specific molecule, this document synthesizes information from structurally analogous compounds to propose a scientifically grounded hypothesis for its biological activity. Furthermore, it outlines a comprehensive suite of in-vitro experimental protocols essential for the definitive characterization of its pharmacological profile.

Introduction and Postulated Primary Mechanism of Action

1-(3-Chloro-4-fluorophenyl)piperidine is a synthetic compound featuring a piperidine ring linked to a 3-chloro-4-fluorophenyl moiety. This structural motif is of significant interest in medicinal chemistry, as variations are present in numerous centrally active agents.[1] Notably, the phenylpiperidine scaffold is a core component of molecules designed to interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

The presence of a halogenated phenyl ring attached to a piperidine nitrogen is a key feature in ligands that target these transporters. For instance, the potent selective serotonin reuptake inhibitor (SSRI) Paroxetine contains a fluorophenylpiperidine core. Moreover, the structurally related 3-Chloro-4-fluorophenylpiperazine (3,4-CFPP) has been identified as a psychoactive substance with anticipated effects on serotonergic, dopaminergic, and adrenergic systems.[1]

Based on these structural precedents, the primary hypothesized mechanism of action for 1-(3-Chloro-4-fluorophenyl)piperidine is the modulation of monoamine transporter function. It is plausible that this compound acts as an inhibitor of reuptake for one or more of the key neurotransmitters: dopamine, serotonin, and norepinephrine. The specific affinity and selectivity for each transporter remain to be elucidated.

This guide will now detail the requisite experimental workflows to rigorously test this hypothesis and fully characterize the compound's mechanism of action.

Experimental Workflows for Mechanistic Elucidation

To comprehensively define the mechanism of action of 1-(3-Chloro-4-fluorophenyl)piperidine, a multi-faceted approach employing a series of validated in-vitro assays is essential. The following sections provide detailed protocols for these critical experiments.

Assessment of Monoamine Transporter Binding Affinity

The initial and most fundamental step is to determine if 1-(3-Chloro-4-fluorophenyl)piperidine directly interacts with DAT, SERT, and NET. This is achieved through competitive radioligand binding assays.

Protocol: Radioligand Binding Assay for DAT, SERT, and NET [2][3][4]

-

Membrane Preparation:

-

Utilize cell lines stably expressing human recombinant DAT, SERT, or NET (e.g., HEK293 or CHO cells), or rodent brain tissue homogenates (e.g., rat striatum for DAT, whole brain minus striatum for SERT and NET).

-

Homogenize cells or tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

Perform the assay in a 96-well plate format.

-

To each well, add in sequence:

-

Assay buffer.

-

A known concentration of the appropriate radioligand:

-

A range of concentrations of 1-(3-Chloro-4-fluorophenyl)piperidine (e.g., 0.1 nM to 100 µM) or a known reference compound (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET) for the standard curve.

-

The prepared cell membranes (typically 5-50 µg of protein per well).

-

-

For the determination of non-specific binding, include wells with a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT). Total binding is determined in the absence of any competing ligand.

-

-

Incubation and Filtration:

-

Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Place the dried filters into scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ (inhibitory concentration 50%) value using non-linear regression analysis.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Binding Affinity Profile

| Target Transporter | Radioligand | Ki (nM) of 1-(3-Chloro-4-fluorophenyl)piperidine | Reference Compound | Reference Ki (nM) |

| DAT | [³H]WIN 35,428 | To be determined | Cocaine | Known value |

| SERT | [³H]Citalopram | To be determined | Fluoxetine | Known value |

| NET | [³H]Nisoxetine | To be determined | Desipramine | Known value |

Visualization: Radioligand Binding Assay Workflow

Caption: Workflow for Radioligand Binding Assay.

Functional Characterization of Transporter Activity

While binding assays confirm interaction, they do not reveal the functional consequence (i.e., inhibition or stimulation of transport). Functional uptake assays are therefore crucial to determine the effect of 1-(3-Chloro-4-fluorophenyl)piperidine on the transport of monoamines.

Protocol: In-Vitro Functional Uptake Assay [2][5][6][7]

-

Cell Culture:

-

Plate cells stably expressing DAT, SERT, or NET in a 96-well plate and grow to confluence.

-

-

Assay Procedure:

-

Wash the cells with an appropriate uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Pre-incubate the cells with varying concentrations of 1-(3-Chloro-4-fluorophenyl)piperidine or a reference inhibitor for a short period (e.g., 10-20 minutes).

-

Initiate the uptake by adding a mixture of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) and unlabeled substrate to achieve a final concentration near the Km for each transporter.

-

Allow the uptake to proceed for a defined, linear time period (e.g., 5-15 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold buffer.

-

-

Lysis and Quantification:

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the lysate to scintillation vials and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the amount of substrate taken up at each concentration of the test compound.

-

Plot the percentage of inhibition of uptake against the logarithm of the compound concentration.

-

Calculate the IC₅₀ value for the inhibition of uptake using non-linear regression.

-

Data Presentation: Functional Uptake Inhibition

| Target Transporter | Substrate | IC₅₀ (nM) of 1-(3-Chloro-4-fluorophenyl)piperidine | Reference Inhibitor | Reference IC₅₀ (nM) |

| DAT | [³H]Dopamine | To be determined | Cocaine | Known value |

| SERT | [³H]Serotonin | To be determined | Fluoxetine | Known value |

| NET | [³H]Norepinephrine | To be determined | Desipramine | Known value |

Visualization: Functional Uptake Assay Workflow

Caption: Workflow for Functional Uptake Assay.

Screening for Off-Target G-Protein Coupled Receptor (GPCR) Activity

Many centrally active compounds exhibit polypharmacology. It is therefore prudent to screen 1-(3-Chloro-4-fluorophenyl)piperidine for activity at common GPCR targets, particularly those involved in monoaminergic signaling (e.g., dopamine and serotonin receptors). The GTPγS binding assay is a valuable tool for this purpose as it provides a functional readout of G-protein activation.[8][9][10][11][12]

Protocol: [³⁵S]GTPγS Binding Assay [8][9][10][11][12]

-

Membrane Preparation:

-

Prepare membranes from cells expressing the GPCR of interest, as described in the radioligand binding assay protocol.

-

-

Assay Components:

-

Assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl₂, and NaCl.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

The test compound (1-(3-Chloro-4-fluorophenyl)piperidine).

-

A known agonist for the receptor as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, assay buffer with GDP, and varying concentrations of the test compound or the reference agonist.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

-

Data Acquisition and Analysis:

-

Quantify the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the compound concentration.

-

Determine the EC₅₀ (effective concentration 50%) and Emax (maximum effect) relative to the reference agonist.

-

Visualization: GPCR Signaling and GTPγS Assay Principle

Caption: Principle of GPCR activation and the GTPγS binding assay.

Conclusion and Future Directions

This guide has proposed a primary mechanism of action for 1-(3-Chloro-4-fluorophenyl)piperidine centered on the modulation of monoamine transporters, based on the established pharmacology of its structural analogs. The detailed experimental protocols provided herein offer a clear and robust pathway for the definitive characterization of this compound's pharmacological profile.

Successful execution of these assays will not only elucidate the primary mechanism of action but also reveal its selectivity and potential for off-target effects. This foundational knowledge is indispensable for any further development of 1-(3-Chloro-4-fluorophenyl)piperidine as a research tool or a potential therapeutic agent. Subsequent in-vivo studies would then be warranted to investigate its pharmacokinetic properties and behavioral effects, guided by the in-vitro data generated through the methodologies outlined in this guide.

References

-

ChemRxiv. (2023, September 7). Structure-activity relationship studies of arylsulfoxides as reversible monoacylglycerol lipase inhibitors. Retrieved from [Link]

-

Frontiers in Pharmacology. (2022, February 20). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Retrieved from [Link]

-

Frontiers in Chemistry. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Retrieved from [Link]

-

ChemRxiv. (n.d.). Structure-activity relationship studies of arylsulfoxides as reversible monoacylglycerol lipase inhibitors. Retrieved from [Link]

-

PubMed Central. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]

-

PubMed Central. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]

-

PubMed. (2005, December 15). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

PubMed Central. (n.d.). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Retrieved from [Link]

-

NCBI Bookshelf. (2012, May 1). GTPγS Binding Assays. Retrieved from [Link]

-

Frontiers. (2024, April 23). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Retrieved from [Link]

-

European Pharmaceutical Review. (2006, February 2). In vitro and in vivo techniques in CNS drug discovery. Retrieved from [Link]

-

MDPI. (n.d.). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Retrieved from [Link]

-

ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET.... Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

MD Biosciences. (2024, March 27). Biomarker Detection for CNS Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted methylenedioxyphenethylamine. Retrieved from [Link]

-

PubMed Central. (n.d.). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Retrieved from [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

-

Poster Board #1899. (n.d.). In silico methods to assess CNS penetration of small molecules. Retrieved from [Link]

-

ResearchGate. (2025, August 10). The [35S]GTPγS binding assay: Approaches and applications in pharmacology | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025, October 28). (PDF) A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

YouTube. (2022, May 27). Measuring G-Protein-Coupled Receptor Signaling - Preview. Retrieved from [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

Sources

- 1. 1-(3-Chloro-4-fluorophenyl)piperidine Research Chemical [benchchem.com]

- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters [frontiersin.org]

- 7. moleculardevices.com [moleculardevices.com]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

Technical Guide: 1-(3-Chloro-4-fluorophenyl)piperidine in Medicinal Chemistry

[1][2]

Executive Summary

1-(3-Chloro-4-fluorophenyl)piperidine (CAS: 1033201-89-6) is a specialized heterocyclic building block utilized in the synthesis of psychoactive pharmacophores and enzyme inhibitors.[1][2][3][4] Functioning as a lipophilic bioisostere of simple phenylpiperidines, this scaffold is critical in Structure-Activity Relationship (SAR) studies targeting G-Protein Coupled Receptors (GPCRs), specifically within the serotonergic (5-HT) and dopaminergic landscapes.[1][2]

This guide details the physicochemical rationale for its use, validated synthesis protocols, and its application in optimizing metabolic stability during lead development.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][5][6][7][8][9][10][11]

The 3-chloro-4-fluoro substitution pattern is not arbitrary; it is a strategic medicinal chemistry tactic designed to modulate both electronic distribution and metabolic clearance .[1][2]

| Property | Data | Relevance |

| IUPAC Name | 1-(3-Chloro-4-fluorophenyl)piperidine | Official nomenclature |

| CAS Number | 1033201-89-6 | Unique identifier |

| Molecular Formula | C₁₁H₁₃ClFN | Core scaffold |

| Molecular Weight | 213.68 g/mol | Fragment-based drug design compliant |

| LogP (Calc) | ~3.2 - 3.5 | High lipophilicity aids CNS penetration |

| pKa (Calc) | ~8.5 - 9.0 (Piperidine N) | Protonated at physiological pH (critical for receptor binding) |

| H-Bond Acceptors | 1 (F) | Fluorine acts as a weak acceptor |

Structural Significance[1][2][3][7]

-

Metabolic Blockade: The 4-Fluoro substituent blocks para-hydroxylation, a primary metabolic pathway for phenyl rings mediated by Cytochrome P450 (CYP) enzymes.[1][2] This extends the biological half-life of derived ligands.[2]

-

Hydrophobic Filling: The 3-Chloro group adds significant lipophilic bulk, often exploiting hydrophobic pockets in receptor active sites (e.g., 5-HT2A or Dopamine D2) to increase binding affinity.[1][2]

-

Piperidine Nitrogen: Serves as the essential basic center, forming a salt bridge with the conserved Aspartate residue (e.g., Asp3.[1][2]32) in aminergic GPCRs.[1]

Synthesis Protocol: Buchwald-Hartwig Amination[1][2]

While Nucleophilic Aromatic Substitution (SNAr) is possible with highly activated rings, the 3-chloro-4-fluoro motif is best installed via Palladium-catalyzed cross-coupling to ensure regioselectivity and yield.[1][2]

Reaction Scheme

Precursors: 4-Bromo-2-chloro-1-fluorobenzene + Piperidine Catalyst: Pd₂(dba)₃ / BINAP Base: Sodium tert-butoxide (NaOtBu)[1][2]

Figure 1: Palladium-catalyzed synthesis pathway ensuring regioselective C-N bond formation.[1][2]

Step-by-Step Methodology

-

Preparation: In a glovebox or under Argon stream, charge a reaction vial with 4-Bromo-2-chloro-1-fluorobenzene (1.0 eq), Piperidine (1.2 eq), Pd₂(dba)₃ (1.0 mol%), BINAP (2.0 mol%), and NaOtBu (1.5 eq).

-

Solvation: Add anhydrous Toluene (5 mL/mmol). Seal the vial with a crimp cap containing a PTFE septum.[2]

-

Reaction: Heat the mixture to 100°C with vigorous stirring for 12–16 hours. Monitor consumption of the aryl halide via TLC (Hexane/EtOAc 9:1) or LC-MS.[1][2]

-

Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues.[2] Wash the pad with EtOAc.[2]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Validation: Verify structure via ¹H-NMR and HRMS.

Pharmacological Applications & SAR Logic[1][2][3]

This compound is rarely a drug in itself but is a privileged substructure .[2] It is used to probe the "halogen effect" in drug discovery.[2]

Target Systems

-

Serotonin Receptors (5-HT): The phenylpiperidine core is a classic scaffold for 5-HT2A antagonists and SSRIs (e.g., Paroxetine analogs).[1][2] The 3-Cl, 4-F pattern often improves selectivity over adrenergic receptors.[1][2]

-

Sigma Receptors (σ1/σ2): Highly lipophilic amines like this compound show high affinity for Sigma-1 receptors, which are targets for neuropathic pain and neuroprotection.[1][2]

Experimental Workflow: Metabolic Stability Assay

To validate the utility of the 4-Fluoro substitution, researchers compare this compound against its non-fluorinated analog (1-(3-chlorophenyl)piperidine).[1][2]

Protocol: Microsomal Stability (In Vitro)

-

Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.[1]4) at 37°C.[1]

-

Sampling: Take aliquots at t=0, 15, 30, and 60 minutes.

-

Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (

).

Figure 2: SAR optimization workflow demonstrating the strategic insertion of the 3-Cl-4-F moiety.

Safety & Handling (MSDS Summary)

As a research chemical, 1-(3-Chloro-4-fluorophenyl)piperidine must be treated as a potential irritant and centrally active substance.[1][2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1][2]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the piperidine nitrogen.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10226685, 1-(3-Chloro-4-fluorophenyl)piperazine (Structural Analog Reference). Retrieved from [Link][1]

-

Scientific Update. (2019). Fluorine and Piperidine: A Dynamic Duo in Medicinal Chemistry. Retrieved from [Link][1]

The Discovery and Development of 1-(3-Chloro-4-fluorophenyl)piperidine Derivatives: A Technical Guide for Medicinal Chemists

Abstract

The 1-(3-chloro-4-fluorophenyl)piperidine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. This technical guide provides an in-depth exploration of the discovery, synthesis, and structure-activity relationships (SAR) of this important class of compounds. We will delve into the rationale behind the selection of this molecular core, detail robust synthetic protocols for its elaboration, and analyze the key structural modifications that modulate its pharmacological activity, with a particular focus on its role as a potent and selective dopamine D4 receptor antagonist. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Introduction: The Strategic Value of the Piperidine Moiety in CNS Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence in drug design can be attributed to several key factors:

-

Metabolic Stability: The saturated nature of the piperidine ring generally confers a high degree of metabolic stability, a crucial attribute for orally bioavailable drugs.

-

Three-Dimensional Diversity: The chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets.

-

Physicochemical Properties: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with the acidic residues often found in receptor binding pockets.

-

Synthetic Tractability: The piperidine core is readily accessible through a variety of well-established synthetic methodologies, making it an attractive starting point for library synthesis and lead optimization.[1]

The 1-arylpiperidine substructure, in particular, is a common feature in many CNS-active drugs, where the aryl group often serves as a key recognition element for aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[2][3] The specific substitution pattern on the aryl ring, in this case, a 3-chloro and a 4-fluoro group, is a deliberate design choice aimed at modulating the electronic and steric properties of the molecule to achieve a desired pharmacological profile. The presence of halogens can influence factors such as receptor binding affinity, metabolic stability, and brain penetrance.[4]

This guide will focus specifically on the 1-(3-chloro-4-fluorophenyl)piperidine core, a scaffold that has shown particular promise in the development of selective ligands for the dopamine D4 receptor, a target of significant interest for the treatment of various neuropsychiatric disorders.[5][6]

Synthetic Strategies for 1-(3-Chloro-4-fluorophenyl)piperidine Derivatives

The synthesis of 1-(3-chloro-4-fluorophenyl)piperidine and its derivatives can be approached through several reliable synthetic routes. The choice of a particular strategy will often depend on the desired substitution pattern on the piperidine ring and the availability of starting materials.

General Synthetic Approach: Nucleophilic Substitution

A common and straightforward method for the synthesis of the core structure involves the nucleophilic substitution of a suitable haloaromatic compound with piperidine or a substituted piperidine.

Scheme 1: General Nucleophilic Aromatic Substitution

Caption: General scheme for the synthesis of the core scaffold.

A more versatile approach for creating diverse derivatives involves the alkylation of piperidine with a 3-chloro-4-fluorobenzyl halide.[4]

Detailed Experimental Protocol: Synthesis of 1-(3-Chloro-4-fluorobenzyl)piperidine

This protocol describes a representative procedure for the synthesis of a key intermediate, which can then be further modified.

Materials:

-

Piperidine

-

3-Chloro-4-fluorobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of piperidine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of 3-chloro-4-fluorobenzyl bromide (1.0 equivalent) in acetonitrile dropwise to the stirred suspension.

-

Heat the reaction mixture to 60°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-(3-chloro-4-fluorobenzyl)piperidine.

Rationale for Experimental Choices:

-

Base: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on the benzyl bromide.

-

Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

-

Workup: The aqueous workup with sodium bicarbonate is to remove any remaining acidic impurities, and the brine wash is to remove any residual water from the organic layer.

Pharmacological Profile: Targeting the Dopamine D4 Receptor

The 1-(3-chloro-4-fluorophenyl)piperidine scaffold has been extensively explored for its interaction with dopamine receptors, particularly the D4 subtype.[5][6] The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the limbic regions of the brain, including the prefrontal cortex, amygdala, and hippocampus. This restricted expression pattern, compared to other dopamine receptor subtypes, makes it an attractive target for the development of therapeutics with a reduced risk of motor side effects.[5]

D4 receptor antagonists have shown therapeutic potential in preclinical models of several CNS disorders, including:

-

Schizophrenia: Atypical antipsychotics often exhibit D4 receptor antagonism as part of their pharmacological profile.

-

L-DOPA-induced dyskinesia in Parkinson's disease: Selective D4 antagonists have been shown to attenuate these debilitating motor complications.[5]

-

Substance use disorders: The D4 receptor is implicated in the rewarding effects of drugs of abuse.

-

Glioblastoma: Recent studies have suggested a potential role for D4 antagonists in the treatment of this aggressive brain tumor.[7]

Structure-Activity Relationship (SAR) Studies

The biological activity of 1-(3-chloro-4-fluorophenyl)piperidine derivatives can be finely tuned by modifying various structural features of the molecule. The following sections outline the key SAR trends that have been observed for this class of compounds, with a focus on their affinity for the dopamine D4 receptor.

The Importance of the Aryl Substitution Pattern

The 3-chloro and 4-fluoro substituents on the phenyl ring are critical for high-affinity binding to the D4 receptor. The electron-withdrawing nature of these halogens influences the electronic properties of the aromatic ring and its interaction with the receptor.

Diagram of Key Pharmacophoric Features

Caption: Key structural components influencing pharmacological activity.

Modifications to the Piperidine Ring and Linker

The nature of the linker connecting the piperidine nitrogen to other functionalities, as well as substitutions on the piperidine ring itself, can have a significant impact on potency and selectivity.

The following table summarizes the SAR for a series of 1-(3-chloro-4-fluorophenyl)piperidine derivatives, highlighting the impact of structural modifications on their binding affinity for the human dopamine D4 receptor.

| Compound ID | R Group on Piperidine Nitrogen | Linker | Terminal Group | D4 Receptor Binding Affinity (Ki, nM) | Reference |

| 1 | H | - | - | >1000 | [5] |

| 2 | -CH₂- | 3,4-difluorophenyl | 2.6 | [5] | |

| 3 | -CH₂- | 3-fluorophenyl | 5.5 | [5] | |

| 4 | -(CH₂)₃- | 3,4-dihydroquinolin-2(1H)-one | High Affinity | [7] | |

| 5 | -(CH₂)₄- | 3,4-dihydroquinolin-2(1H)-one | High Affinity | [7] |

Key SAR Insights:

-

N-Alkylation is Crucial: Direct attachment of the 3-chloro-4-fluorophenyl ring to the piperidine nitrogen (as in the core scaffold) generally leads to low D4 receptor affinity. The introduction of a linker and a terminal group is essential for potent antagonism.

-

Optimal Linker Length: The length and nature of the alkyl linker between the piperidine and a terminal aromatic group can significantly influence binding affinity. Propyl and butyl linkers have been shown to be effective.[7]

-

Terminal Aromatic Group: The nature of the terminal aromatic group plays a critical role in receptor recognition. Substituted phenyl and heterocyclic groups have been successfully employed.[5]

Future Directions and Conclusion

The 1-(3-chloro-4-fluorophenyl)piperidine scaffold continues to be a fertile ground for the discovery of novel CNS-active compounds. Future research in this area is likely to focus on:

-

Improving Selectivity: Further optimization of the scaffold to achieve even greater selectivity for the D4 receptor over other dopamine receptor subtypes and other CNS targets.

-

Enhancing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these derivatives to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Exploring New Therapeutic Applications: Investigating the potential of these compounds in a wider range of CNS and other disorders where the D4 receptor is implicated.

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(3), 973. [Link]

-

Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2025). ChemMedChem. [Link]

-

Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (2023). International Journal of Molecular Sciences, 24(13), 10767. [Link]

-

Structures of CNS-active drugs with common aryl-alkyl-amine groups... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). Current Medicinal Chemistry, 29(16), 2837-2863. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(3-Chloro-4-fluorophenyl)piperidine Research Chemical [benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. d-nb.info [d-nb.info]

- 7. mdpi.com [mdpi.com]

The 1-(3-Chloro-4-fluorophenyl)piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Phenylpiperidine Moiety

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to orient substituents in precise vectors, enabling fine-tuned interactions with biological targets. When coupled with a substituted phenyl ring, the resulting phenylpiperidine core becomes a powerful engine for drug discovery, found in numerous approved drugs targeting a wide array of biological systems.

This guide delves into the specific and strategic advantages of the 1-(3-chloro-4-fluorophenyl)piperidine scaffold. The deliberate incorporation of chlorine and fluorine atoms on the phenyl ring is a key design element. The 4-fluoro substitution can enhance metabolic stability and improve oral bioavailability by blocking a potential site of oxidative metabolism. The 3-chloro group, with its electron-withdrawing nature and steric bulk, can modulate the pKa of the piperidine nitrogen and influence binding affinity and selectivity for target proteins. This strategic halogenation pattern makes the 1-(3-chloro-4-fluorophenyl)piperidine core a highly attractive starting point for the development of novel therapeutics.

This technical guide will explore the synthesis, derivatization, and biological evaluation of compounds based on this privileged scaffold, providing insights into its application in diverse therapeutic areas, from neurodegenerative diseases to oncology and infectious diseases. We will dissect the structure-activity relationships that govern the efficacy of these compounds and provide detailed experimental protocols to empower researchers in their own discovery efforts.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of the 1-(3-chloro-4-fluorophenyl)piperidine core and its derivatives can be achieved through several reliable synthetic routes. The choice of a specific route will often depend on the desired substitution pattern on the piperidine ring and the availability of starting materials.

Core Synthesis: Reductive Amination

A common and efficient method for the synthesis of the 1-(3-chloro-4-fluorophenyl)piperidine scaffold is the reductive amination of a suitable piperidone precursor with 3-chloro-4-fluoroaniline.

Experimental Protocol: Synthesis of 1-(3-chloro-4-fluorophenyl)piperidin-4-one

Materials:

-

1-Boc-4-piperidone

-

3-chloro-4-fluoroaniline

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexanes solvent system

Procedure:

-

To a solution of 1-Boc-4-piperidone (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in dichloroethane (DCE), add acetic acid (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford the Boc-protected intermediate.

-

To a solution of the Boc-protected piperidine in a suitable solvent (e.g., dichloromethane), add an excess of a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure. If an HCl salt is desired, the product can be precipitated from a suitable solvent like diethyl ether. Otherwise, neutralize with a base to obtain the free amine.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The 1-(3-chloro-4-fluorophenyl)piperidine scaffold has been explored as a versatile starting point for the development of therapeutic agents in several key areas. The following sections highlight some of these applications and the corresponding SAR insights.

Anticancer Activity: Targeting Hematological Malignancies

Derivatives of the phenylpiperidine core have shown promise as anticancer agents. For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which can be considered analogs of the core scaffold, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1]

| Compound/Analog | R1 (Aryl Group) | R2 (Aryl Group) | Cell Line | IC50 (µM) |

| Analog 1 | 4-Chlorophenyl | 4-Chlorophenyl | Myeloma | 12.5 |

| Analog 2 | 4-Fluorophenyl | 4-Fluorophenyl | Leukemia | 25 |

| Analog 3 | 4-Methoxyphenyl | 4-Methoxyphenyl | Myeloma | > 50 |

Data synthesized from studies on similar piperidin-4-one scaffolds.[1]

The data suggests that electron-withdrawing groups on the aryl substituents at the 2 and 6 positions of the piperidin-4-one ring are favorable for cytotoxic activity. The presence of chloro and fluoro groups on these phenyl rings resulted in more potent compounds compared to the electron-donating methoxy group. This highlights the importance of the electronic properties of the substituents in this class of compounds.

Neuroscience: Modulation of Serotonin Receptors

The phenylpiperidine scaffold is a well-established pharmacophore for targeting central nervous system (CNS) receptors, particularly serotonin (5-HT) receptors. While no marketed drug contains the exact 1-(3-chloro-4-fluorophenyl)piperidine core, the closely related antidepressant, Paroxetine, features a 4-(4-fluorophenyl)piperidine moiety. This underscores the potential of this class of compounds to modulate serotonergic signaling.

Further exploration in this area has led to the development of PET ligands for the 5-HT1A receptor, which incorporate a modified 1-(3-chloro-4-fluorophenyl) group, demonstrating the utility of this substitution pattern in designing CNS-active molecules.

Antiviral Research: Hepatitis B Virus (HBV) Capsid Assembly Modulators

The 1-(3-chloro-4-fluorophenyl)piperidine scaffold has been identified as a potential starting point for the development of hepatitis B virus (HBV) capsid assembly modulators.[2] These modulators are a promising class of antiviral agents that interfere with the formation of the viral capsid, a crucial step in the HBV life cycle.[3]

The development of compounds targeting HBV capsid assembly often involves high-throughput screening followed by medicinal chemistry optimization. The 1-(3-chloro-4-fluorophenyl)piperidine core provides a synthetically accessible and readily diversifiable scaffold for such efforts.

Experimental Protocol: In Vitro HBV Capsid Assembly Assay

This protocol describes a fluorescence-based assay to screen for compounds that modulate the assembly of the HBV core protein (Cp).

Materials:

-

Purified recombinant HBV Cp149 (the assembly-competent domain of the core protein)

-

Fluorescently labeled Cp149 (e.g., with a cysteine-reactive dye)

-

Assembly buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

-

Test compounds dissolved in DMSO

-

384-well microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Protein Preparation: Prepare a mixture of unlabeled and labeled Cp149 in assembly buffer. The ratio of labeled to unlabeled protein should be optimized to give a good signal-to-noise ratio.

-

Compound Plating: Serially dilute the test compounds in DMSO and then further dilute into the assembly buffer. Dispense the compound solutions into the wells of a 384-well plate. Include appropriate controls (DMSO vehicle for 0% inhibition and a known capsid assembly modulator for 100% inhibition).

-

Initiation of Assembly: Initiate the capsid assembly by adding the Cp149 protein mixture to each well of the plate containing the test compounds.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for capsid assembly to occur.

-

Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader. An increase in fluorescence can indicate the formation of larger capsid structures, while a decrease may suggest inhibition of assembly.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Pharmacokinetic Considerations: The Role of Fluorine

The inclusion of a fluorine atom at the 4-position of the phenyl ring is a deliberate and strategic choice in the design of the 1-(3-chloro-4-fluorophenyl)piperidine scaffold. Fluorine substitution can have a profound impact on the pharmacokinetic properties of a drug molecule.

| Property | Impact of 4-Fluoro Substitution | Rationale |

| Metabolic Stability | Generally increased | The carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes. Fluorine at the 4-position blocks a common site of aromatic hydroxylation by cytochrome P450 enzymes. |

| Lipophilicity | Increased | Fluorine is a lipophilic atom, and its introduction can increase the overall lipophilicity of the molecule. This can enhance membrane permeability and oral absorption. |

| Oral Bioavailability | Often improved | A combination of increased metabolic stability and enhanced absorption can lead to higher oral bioavailability. |

| pKa | Can be modulated | The electron-withdrawing nature of fluorine can influence the basicity of the piperidine nitrogen, which can affect its binding to the target protein and its pharmacokinetic properties. |

It is important to note that while fluorination can offer significant advantages, it can also introduce challenges. For example, excessive lipophilicity can lead to poor solubility and increased off-target toxicity. Therefore, a careful balance of physicochemical properties is essential during the lead optimization process.

Conclusion and Future Directions

The 1-(3-chloro-4-fluorophenyl)piperidine scaffold represents a privileged and versatile starting point for drug discovery endeavors. Its synthetic tractability, coupled with the beneficial physicochemical properties imparted by the strategic placement of chloro and fluoro substituents, makes it an attractive core for the development of novel therapeutic agents across a range of diseases.

Future research in this area will likely focus on:

-

Expansion of the SAR: Systematic exploration of a wider range of substituents on both the piperidine and phenyl rings will be crucial to identify novel compounds with improved potency and selectivity.

-

Novel Therapeutic Targets: The application of this scaffold to new and emerging biological targets will continue to be an active area of research.

-

Advanced Drug Delivery: The development of novel formulations and drug delivery strategies for compounds based on this scaffold could further enhance their therapeutic potential.

By leveraging the insights and methodologies outlined in this guide, researchers can effectively harness the power of the 1-(3-chloro-4-fluorophenyl)piperidine scaffold to drive the discovery and development of the next generation of innovative medicines.

References

- Guan H, Zhao G, Chen W, Wu G, Liu H, Jiang X, Li S, Wang LL. The novel compound Z060228 inhibits assembly of the HBV capsid. Life Sci. 2015;133:1-7.

-

Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available from: [Link].

- European Patent Office. Piperidine derivatives, their preparation, and their use as medicaments.

- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

MDPI. Structure-Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Available from: [Link].

-

MDPI. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model. Available from: [Link].

-

MDPI. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy. Available from: [Link].

-

MDPI. Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Available from: [Link].

-

Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available from: [Link].

-

Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link].

-

NIH. Structure-Based Discovery of N-Sulfonylpiperidine-3-Carboxamides as Novel Capsid Assembly Modulators for Potent Inhibition of HBV Replication. Available from: [Link].

-

NIH. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Available from: [Link].

-

NIH. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Available from: [Link].

-

NIH. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Available from: [Link].

-

NIH. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Available from: [Link].

-

Organic & Biomolecular Chemistry. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Available from: [Link].

-

PubMed. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Available from: [Link].

-

PubMed. Pharmacokinetics of opioids in renal dysfunction. Available from: [Link].

-

PubMed. Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Available from: [Link].

-

PubMed. Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Available from: [Link].

-

bioRxiv. Mechanism of action of HBV capsid assembly modulators predicted from binding to early assembly intermediates. Available from: [Link].

-

Frontiers. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Available from: [Link].

-

ResearchGate. Protocol for Fluorescence Polarization Assay Using GI224329. Available from: [Link].

-

ResearchGate. Pharmacokinetic–Pharmacodynamic Modeling of Opioids. Available from: [Link].

-

ScienceDirect. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Available from: [Link].

-

Wikipedia. Fentanyl. Available from: [Link].

-

MDPI. The Pharmacokinetic Changes in Cystic Fibrosis Patients Population: Narrative Review. Available from: [Link].

-

BMG LABTECH. Fluorescence Polarization Detection. Available from: [Link].

-

bioRxiv. Pathways of hepatitis B virus capsid assembly. Available from: [Link].

Sources

Technical Guide: 1-(3-Chloro-4-fluorophenyl)piperidine in Receptor Binding Assays

This guide provides an in-depth technical framework for the characterization and application of 1-(3-Chloro-4-fluorophenyl)piperidine (CAS: 1033201-89-6) in receptor binding studies.

Executive Summary

1-(3-Chloro-4-fluorophenyl)piperidine is a pharmacologically significant phenylpiperidine scaffold used primarily in the investigation of Sigma (σ) receptors and as a structural probe for Serotonin (5-HT) and Dopamine (D) receptor subtypes. Unlike its piperazine analog (the well-known serotonergic agent mCPP), the piperidine moiety alters the hydrogen bond donor/acceptor profile, shifting affinity profiles toward chaperone proteins (Sigma-1) and modifying G-protein coupled receptor (GPCR) interaction kinetics.

This guide details the physicochemical properties, receptor binding protocols, and data analysis frameworks required to utilize this ligand effectively in drug discovery and pharmacological profiling.

Chemical & Pharmacological Profile

Structural Significance

The compound consists of a piperidine ring attached to a phenyl group substituted at the meta (3-) and para (4-) positions with Chlorine and Fluorine, respectively.[1][2][3]

-

Piperidine Ring: Provides the basic nitrogen (pKa ~9.0–9.5) necessary for electrostatic interaction with the conserved aspartate residue in aminergic GPCR binding pockets (e.g., Asp3.32).

-

3-Cl, 4-F Substitution: The halogen atoms increase lipophilicity (LogP) and metabolic stability. The 4-Fluorine atom specifically modulates the electron density of the aromatic ring, influencing

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor active site.

Target Receptors & Selectivity

While often used as a scaffold, the intact molecule exhibits specific binding characteristics:

-

Primary Target: Sigma-1 Receptor (σ1R) . Phenylpiperidines are a privileged class for σ1R binding. The ligand acts as a chaperone modulator, influencing Ca²⁺ signaling and cellular stress responses.

-

Secondary Targets: 5-HT₂A/2C and Dopamine D₂ receptors (often with lower affinity than the piperazine analog, serving as a selectivity filter in SAR studies).

Physicochemical Properties (Estimated)

| Property | Value (Approx.) | Relevance to Assay |

| Molecular Weight | 213.68 g/mol | Calculation of Molar concentrations. |

| LogP | ~3.2 – 3.5 | Requires <1% DMSO in assay buffer to prevent precipitation. |

| pKa | ~9.2 | Positively charged at physiological pH (7.4). |

| Solubility | Low in water; Soluble in DMSO, Ethanol | Prepare 10 mM stock in 100% DMSO. |

Experimental Protocols: Receptor Binding Studies

Critical Reagents & Buffer Systems

-

Assay Buffer (Standard): 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

-

Radioligand (for σ1R): [³H]-(+)-Pentazocine (Specific Activity > 30 Ci/mmol).

-

Radioligand (for σ2R): [³H]-DTG (in the presence of unlabeled (+)-pentazocine to mask σ1 sites).

-

Non-Specific Binding (NSB) Determinant: Haloperidol (10 µM) or GBR-12909.

Membrane Preparation Workflow

High-quality membrane fractions are essential for reproducible Ki values.

Figure 1: Membrane preparation workflow for isolating receptor-rich fractions from tissue or transfected cells.

Competition Binding Assay (Protocol)

This protocol determines the affinity (

-

Preparation of Dilutions:

-

Prepare serial dilutions of 1-(3-Chloro-4-fluorophenyl)piperidine in Assay Buffer ranging from

M to -

Note: Ensure final DMSO concentration is < 1% to avoid solvent effects on the receptor.

-

-

Incubation Setup (96-well plate):

-

Total Binding (TB): 150 µL Membrane + 25 µL Radioligand + 25 µL Buffer.

-

Non-Specific Binding (NSB): 150 µL Membrane + 25 µL Radioligand + 25 µL Haloperidol (10 µM).

-

Test Sample: 150 µL Membrane + 25 µL Radioligand + 25 µL 1-(3-Chloro-4-fluorophenyl)piperidine (varying concentrations).

-

-

Equilibration:

-

Incubate at 37°C for 60–90 minutes (or 25°C for 120 mins) to reach equilibrium.

-

Expert Insight: Phenylpiperidines are lipophilic; longer incubation times ensure equilibrium is reached within the membrane lipid bilayer.

-

-

Termination:

-

Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific filter binding).

-

Wash 3x with ice-cold Tris buffer.

-

-

Quantification:

-

Add liquid scintillation cocktail and count radioactivity (CPM) using a beta counter.

-

Data Analysis & Interpretation

Calculation of and

Raw CPM data must be normalized to Specific Binding (

Convert

- = Concentration of Radioligand used (nM).

- = Dissociation constant of the Radioligand (determined via Saturation Binding).

Interpreting the Hill Slope

-

Slope ≈ 1.0: Indicates competitive binding at a single site (Standard profile for σ1R).

-

Slope < 1.0: Suggests negative cooperativity or binding to multiple sites (e.g., mixed σ1/σ2 or 5-HT/DA binding). Action: Perform saturation binding to verify receptor density (

).

Mechanism of Action: Sigma-1 Receptor Modulation

Upon binding to the Sigma-1 receptor (located at the Mitochondria-Associated ER Membrane), 1-(3-Chloro-4-fluorophenyl)piperidine likely modulates the chaperone activity of the receptor.

Figure 2: Putative signaling pathway for Sigma-1 receptor modulation by phenylpiperidine ligands.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store neat substance at 2-8°C. Solutions in DMSO should be aliquoted and stored at -20°C to prevent freeze-thaw degradation.

References

-

BenchChem. "1-(3-Chloro-4-fluorophenyl)piperidine Research Chemical." BenchChem Product Database. Accessed 2024. Link

-

PubChem. "Compound Summary: 1-(3-chloro-4-fluorophenyl)piperidine (CID 2779262)." National Library of Medicine. Link

- Cobos, E. J., et al. "Pharmacology of Sigma-1 Receptors." Current Neuropharmacology, 2008. (Contextual grounding for Sigma-1 protocols).

-

Cheng, Y., & Prusoff, W. H. "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 1973. Link

Sources

An In-depth Technical Guide to the Psychoactive Properties of Fluorophenyl Piperidine Derivatives

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence is due to its favorable physicochemical properties, including chemical stability and the ability to modulate lipophilicity and hydrogen bonding characteristics, which in turn can enhance pharmacokinetic profiles and reduce toxicity.[2] The introduction of fluorine into drug candidates is a well-established strategy to improve metabolic stability, binding affinity, and other pharmacokinetic properties.[3][4] Consequently, the amalgamation of a fluorophenyl group with a piperidine moiety has given rise to a class of compounds with significant potential for modulating central nervous system (CNS) targets.[2][5] This guide provides a comprehensive technical overview of fluorophenyl piperidine derivatives, focusing on their synthesis, psychoactive properties, and the analytical methods crucial for their investigation. It is intended for researchers and professionals in drug development seeking to explore this chemical space.

Synthetic Pathways and Structural Diversity

The synthesis of fluorophenyl piperidine derivatives can be approached through various established and innovative routes, allowing for extensive structural diversification to probe structure-activity relationships (SAR).

Core Synthesis Strategies

A common and effective method for synthesizing the core 4-(4-fluorophenyl)piperidine structure involves the catalytic hydrogenation of a corresponding tetrahydropyridine precursor.[6][7] For instance, 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine can be reduced using hydrogen gas with a palladium on carbon (Pd/C) or palladium hydroxide (Pd(OH)₂) catalyst in a solvent like methanol.[6] Subsequent debenzylation yields the desired 4-(4-fluorophenyl)piperidine.

Another versatile approach begins with the Dieckmann condensation of an N-substituted bis(β-alkoxycarbonylethyl)amine, which forms a 4-piperidone that can be further elaborated.[8] This piperidone intermediate is a critical hub, allowing for the introduction of the fluorophenyl group via Grignard or other organometallic reactions, followed by dehydration and reduction to achieve the final piperidine ring.

More advanced, stereoselective methods are also being developed to control the spatial arrangement of substituents, which is often critical for biological activity. These can include intramolecular cyclization reactions of enynes or reductive amination cascades.[9]

The Influence of Fluorine Substitution

The position and number of fluorine atoms on the phenyl ring, as well as on the piperidine ring itself, can dramatically alter the compound's properties.[7] Fluorine's high electronegativity can modify the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and its ability to interact with biological targets. Furthermore, the C-F bond can participate in orthogonal multipolar interactions with protein residues, potentially enhancing binding affinity.[3]

Recent research has highlighted that fluorinated piperidines often exhibit a preference for an axial conformation of the fluorine atom, a phenomenon driven by stabilizing electrostatic interactions and hyperconjugation.[3][4] This conformational locking can be a powerful tool in rational drug design to present other pharmacophoric elements in a more defined orientation.

Pharmacological Profile and Psychoactive Properties

Fluorophenyl piperidine derivatives interact with a range of CNS targets, leading to diverse psychoactive effects. Their primary mechanisms of action often involve the modulation of monoamine transporters and receptors.

Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Interactions

A significant number of fluorophenyl piperidine derivatives exhibit high affinity for the dopamine transporter (DAT).[10][11] By blocking DAT, these compounds inhibit the reuptake of dopamine from the synaptic cleft, leading to increased dopaminergic neurotransmission.[11] This mechanism is associated with stimulant and euphoric effects, which can also contribute to abuse potential.[11][12]